N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide
Description
N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexene ring, and an oxane moiety
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-18(19-15-6-2-1-3-7-15)20-11-9-16(10-12-20)23-14-17-8-4-5-13-22-17/h1-2,15-17H,3-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXZEOSQUPGNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2CCN(CC2)C(=O)NC3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of cyclohex-3-en-1-ylamine with piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The oxane moiety can be introduced through a subsequent etherification reaction using oxan-2-ylmethanol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The oxane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides to amines.
Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions on the oxane ring.
Major Products
- Various substituted oxanes from nucleophilic substitution reactions.
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Scientific Research Applications
N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-cyclohex-1-en-1-ylpiperidine: Similar structure but lacks the oxane moiety.
N-cyclohex-3-en-1-yl-4-(methoxy)piperidine-1-carboxamide: Similar but with a methoxy group instead of the oxane moiety.
Uniqueness
N-cyclohex-3-en-1-yl-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide is unique due to the presence of the oxane moiety, which can impart different chemical and physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
